REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[CH2:7][OH:8].[CH2:9](OCC(=O)C)C1C=CC=CC=1>>[CH3:9][C:2]1([CH2:7][OH:8])[O:3][CH2:4][CH2:5][CH2:6][O:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCCC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCCO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |